molecular formula C19H18N2O6S3 B2932443 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 896306-35-7

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No. B2932443
CAS RN: 896306-35-7
M. Wt: 466.54
InChI Key: CABXPHFBLNLNLA-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H18N2O6S3 and its molecular weight is 466.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The chemical compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is an essential precursor in the synthesis of heterocyclic systems, contributing to the field of medicinal chemistry and drug discovery. Researchers have utilized similar compounds in various synthetic routes to create diverse heterocyclic frameworks, which are foundational in developing pharmaceuticals and materials science.

For example, the compound has structural similarities with key intermediates used for synthesizing substituted 3-benzoylamino-2H-pyran-2-ones, demonstrating its potential utility in generating novel heterocyclic systems through one-step reactions from 1,3-dicarbonyl compounds (Svete, Čadež, Stanovnik, & Tiŝler, 1990). These heterocycles are pivotal in medicinal chemistry for their pharmacological properties.

Antimicrobial and Antifungal Activity

The synthesis of new pyrazoline and pyrazole derivatives, bearing structural similarities, has been explored for their antibacterial and antifungal activities. These compounds, derived from α,β-unsaturated ketones, exhibit significant biological activities against a variety of pathogens, showcasing the potential of such structures in the development of new antimicrobial agents (Hassan, 2013).

Antitubercular Activity

Research into similar structures has led to the design and synthesis of compounds with potent anti-tubercular activity. These efforts are critical in the ongoing battle against tuberculosis, as new and effective treatments are urgently needed to combat drug-resistant strains of Mycobacterium tuberculosis (Venugopal, Sundararajan, & Choppala, 2020).

Polymer Chemistry

In polymer science, similar compounds have been investigated as RAFT (Reversible Addition-Fragmentation chain Transfer) agents, offering a method to control polymerization processes. This technology enables the synthesis of polymers with precise structures, which is essential for creating materials with specific properties for a wide range of applications (Gardiner, Martinez‐Botella, Tsanaktsidis, & Moad, 2016).

properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S3/c1-12-10-28-19(20-12)29-11-14-8-16(22)17(9-26-14)27-18(23)13-4-6-15(7-5-13)30(24,25)21(2)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXPHFBLNLNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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